Monomethyl glutarate

説明

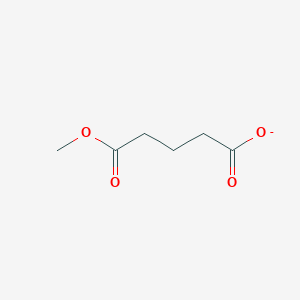

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMRTYCHDPMBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044589 | |

| Record name | 5-Methoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monomethyl glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1501-27-5 | |

| Record name | Monomethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl glutarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 1-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK94163098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monomethyl glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 151 °C | |

| Record name | Monomethyl glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Monomethyl Glutarate: A Technical Guide on its Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl glutarate is a dicarboxylic acid monoester that has been identified as a human urinary metabolite.[1][2][3] While its presence in human biological fluids is established, a specific, active biological role for this compound itself remains largely uncharacterized in scientific literature. Often confused with the therapeutically significant monomethyl fumarate (B1241708), the active metabolite of the multiple sclerosis drug dimethyl fumarate, this compound's direct effects on cellular signaling and metabolic pathways are not well-documented. This guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties and synthesis. Crucially, this document also explores the well-defined biological roles of its parent compound, glutarate, to provide a relevant biological context. This technical guide aims to clarify the existing data and highlight areas for future research into the potential biological significance of this compound.

Introduction: Distinguishing this compound

This compound (5-methoxy-5-oxopentanoic acid) is the monomethyl ester of glutaric acid.[1] It is essential to distinguish it from monomethyl fumarate , a structurally different molecule that is the active metabolite of the immunomodulatory drug dimethyl fumarate used in the treatment of multiple sclerosis and psoriasis.[4] The significant body of research on the therapeutic effects of monomethyl fumarate, including its impact on the Nrf2 pathway, is not applicable to this compound.

This compound is primarily known as a human urinary metabolite, indicating its presence in human metabolic pathways.[5][6] However, beyond its identification in metabolomic studies, there is a notable lack of in-depth research into its specific biological functions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

| Property | Value | Reference(s) |

| Molecular Formula | C6H10O4 | |

| Molecular Weight | 146.14 g/mol | |

| CAS Number | 1501-27-5 | |

| Appearance | Liquid | |

| Boiling Point | 150-151 °C at 10 mmHg | |

| Density | 1.169 g/mL at 25 °C | |

| Refractive Index | n20/D 1.438 | |

| Flash Point | 110 °C (closed cup) |

The Biological Role of Glutarate: A Proxy for Understanding this compound's Context

Given the limited information on this compound, examining the biological role of its parent compound, glutarate, provides the most relevant biological context. Glutarate is an intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan.[7]

Metabolic Pathways of Glutarate

Glutarate's metabolic pathway is primarily mitochondrial. Glutaryl-CoA, derived from lysine and tryptophan breakdown, is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH).[7] A deficiency in this enzyme leads to the genetic disorder Glutaric Aciduria Type 1, characterized by the accumulation of glutarate and 3-hydroxyglutarate.[8] Glutarate itself can be formed from glutaryl-CoA.[7] The conversion of glutarate to glutaryl-CoA is mediated by succinyl-CoA:glutarate-CoA transferase.[7]

Glutarate's Influence on T-Cell Function

Recent research has highlighted a significant immunomodulatory role for glutarate. It has been shown to regulate the function and differentiation of CD8+ T cells.[7] The proposed mechanisms for this include:

-

Inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs): Glutarate can act as a competitive inhibitor of these enzymes, which play crucial roles in epigenetic regulation.[7]

-

Glutarylation of Pyruvate (B1213749) Dehydrogenase: Glutarate can lead to the post-translational modification of the E2 subunit of the pyruvate dehydrogenase complex, thereby regulating T-cell metabolism.[7]

Administration of a cell-permeable form of glutarate (diethyl glutarate) has been shown to enhance the cytotoxicity of CD8+ T cells against target cells and reduce tumor growth in preclinical models.[7]

Synthesis and Detection of this compound

Experimental Protocol for Synthesis

This compound can be synthesized by the reaction of glutaric anhydride (B1165640) with sodium methoxide (B1231860) at low temperatures. This method is reported to have high purity and yield, avoiding the formation of the diester byproduct.[9]

Materials:

-

Glutaric anhydride

-

Sodium methoxide

-

Anhydrous dichloromethane (B109758)

-

Hydrochloric acid solution

-

Magnesium sulfate

Procedure:

-

A suspension of sodium methoxide in anhydrous dichloromethane is prepared in a reaction vessel and cooled to between 0°C and -20°C.[9]

-

A solution of glutaric anhydride in anhydrous dichloromethane is prepared in a separate vessel and cooled to the same temperature.[9]

-

The glutaric anhydride solution is added dropwise to the sodium methoxide suspension over 0.5-1.0 hours.[9]

-

After the addition is complete, the reaction is kept at the same temperature for a period of time before a hydrochloric acid solution is added dropwise to adjust the pH to 2.0-2.5.[9]

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.[9]

-

The combined organic layers are dried over magnesium sulfate, and the solvent is removed to yield this compound.[9]

Detection in Human Urine

This compound has been detected and quantified in human urine using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).[6] These analytical techniques are standard in metabolomics studies and can be used to measure the levels of this compound in biological samples. A protocol for the analysis of a related compound, 3-methylglutaric acid, in urine by GC-MS involves liquid-liquid extraction and chemical derivatization.[10]

Toxicology and Safety

There is limited specific toxicological data available for this compound. General GHS hazard statements indicate that it may cause skin and serious eye irritation.[2] For l-monomenthyl glutarate, a structurally related flavoring agent, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded no safety concern at current levels of intake when used as a flavoring agent.[11] However, this assessment is not directly transferable to this compound.

Conclusion and Future Directions

This compound is a known human metabolite whose specific biological role is yet to be elucidated. The current body of scientific literature does not attribute any specific signaling or regulatory functions to this molecule. The biological activity of its parent compound, glutarate, particularly its emerging role in immunomodulation, suggests that the metabolic pathway of which this compound is a part may have significant physiological relevance.

Future research should focus on:

-

Determining the specific enzymatic pathways responsible for the methylation of glutarate to this compound and its demethylation.

-

Investigating the potential biological activity of this compound in various cell types, particularly immune cells, to see if it shares any of the immunomodulatory properties of glutarate.

-

Quantifying the levels of this compound in various disease states to ascertain if it has potential as a biomarker.

Clarifying the biological role of this compound will provide a more complete understanding of the metabolic network it belongs to and could uncover novel biological functions.

References

- 1. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of monomethylfumarate on human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. journals.plos.org [journals.plos.org]

- 7. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. l-Monomenthyl glutarate | C15H26O4 | CID 24752885 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Monomethyl Glutarate: Chemical Properties and Structure

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. It is intended for use by professionals in the fields of chemical research and drug development. This compound, also known as 5-methoxy-5-oxopentanoic acid, is a dicarboxylic acid monoester. It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] It is also recognized as a human urinary metabolite.[2][3]

Chemical and Physical Properties

This compound is typically a colorless to light yellow, clear liquid at room temperature.[1] It is slightly soluble in water and soluble in organic solvents such as chloroform (B151607) and methanol.[1]

Table 1: Identifiers and Molecular Properties

| Property | Value | Citations |

| IUPAC Name | 5-methoxy-5-oxopentanoic acid | [2] |

| Synonyms | Methyl hydrogen glutarate, 4-Methoxycarbonylbutanoic acid, Glutaric acid monomethyl ester | [2] |

| CAS Number | 1501-27-5 | [1][2][4] |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2][4] |

| Canonical SMILES | COC(=O)CCCC(=O)O | [2] |

| InChI Key | IBMRTYCHDPMBFN-UHFFFAOYSA-N | [2] |

Table 2: Physical and Chemical Data

| Property | Value | Citations |

| Physical Form | Clear liquid | [3][5] |

| Boiling Point | 150-151 °C at 10 mmHg | [1][5] |

| Density | 1.169 g/mL at 25 °C | [1][5] |

| Refractive Index (n²⁰/D) | 1.438 | [1][5] |

| Flash Point | >110 °C (>230 °F) | [1][3] |

| pKa (Predicted) | 4.62 ± 0.10 | [1] |

| Water Solubility | Slightly soluble | [1] |

Chemical Structure

The structure of this compound features a five-carbon glutarate backbone with a carboxylic acid group at one terminus and a methyl ester at the other.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the ring-opening of glutaric anhydride (B1165640) with a methoxide (B1231860) source. The following protocol is adapted from published patent literature.[1]

Materials:

-

Glutaric anhydride

-

Sodium methoxide

-

Anhydrous dichloromethane (B109758) (DCM)

-

5-10% Hydrochloric acid (aq.)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask with stirring, dropping funnel, and cooling bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Reagents:

-

In a 500 mL flask equipped with a stirrer, prepare a suspension of sodium methoxide (e.g., 10g) in anhydrous dichloromethane (e.g., 60g).

-

In a separate flask, dissolve glutaric anhydride (e.g., 20g) in anhydrous dichloromethane (e.g., 80g).

-

-

Reaction:

-

Cool both the sodium methoxide suspension and the glutaric anhydride solution to between -10 °C and 0 °C using an ice-salt or cooling bath.

-

Slowly add the glutaric anhydride solution dropwise to the stirred sodium methoxide suspension over a period of 0.5 to 1 hour. Maintain the temperature below 0 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at this temperature for an additional 1 to 1.5 hours.

-

-

Work-up and Purification:

-

Acidify the reaction mixture by slowly adding 5% aqueous hydrochloric acid dropwise until the pH of the aqueous layer is between 2.0 and 2.5.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic (DCM) layer. Extract the aqueous layer 2-3 times with additional portions of dichloromethane.

-

Combine all organic layers.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the final product, this compound.[1]

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary method for structural confirmation.

-

Protocol: Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in an NMR tube.

-

¹H NMR Data (in CDCl₃): The expected chemical shifts are approximately δ 1.80-2.15 (m, 2H, -CH₂-CH₂-CH₂-), δ 2.20-2.55 (m, 4H, -OC-CH₂- and -C(O)O-CH₂-), δ 3.70 (s, 3H, -OCH₃), and δ 11.6-11.8 (s, 1H, -COOH).[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for assessing purity and confirming molecular weight. As a polar carboxylic acid, this compound requires derivatization to improve its volatility for GC analysis. A common method is silylation.

-

Derivatization Protocol (Silylation):

-

Prepare a stock solution of the this compound sample in a volatile, anhydrous solvent (e.g., acetonitrile (B52724) or pyridine).

-

Transfer a known volume (e.g., 100 µL) to a micro-reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and an appropriate solvent (e.g., acetonitrile).[7]

-

Seal the vial and heat at 60-100 °C for 1-4 hours to ensure complete derivatization.[7]

-

Cool the sample to room temperature before injection into the GC-MS.

-

-

Typical GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or similar).

-

Injector: Split/splitless injector, typically at 280 °C.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

-

Oven Program: An initial hold at a low temperature (e.g., 40-60 °C) followed by a ramp (e.g., 10-15 °C/min) to a final temperature of 280-320 °C.[8]

-

Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-500.

-

Signaling Pathways and Biological Relevance

This compound is identified as a human urinary metabolite, suggesting its involvement in metabolic processes.[2] The Human Metabolome Database lists it in the general context of "Fatty Acid Metabolism" and "Cell signaling," however, it is not a well-established actor in a specific, defined signaling pathway in the same manner as key kinases or secondary messengers.[9] Its primary role in a research and development context is that of a versatile chemical building block rather than a bioactive signaling molecule.

Synthesis and Purification Workflow

The overall process from starting materials to the purified product can be visualized as a logical workflow.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood. It is a combustible liquid. Store in a cool, dry place away from ignition sources.

References

- 1. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 6. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Synthesis of 5-Methoxy-5-oxopentanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-methoxy-5-oxopentanoic acid, a valuable mono-ester derivative of adipic acid. Known interchangeably as monomethyl adipate (B1204190), this compound serves as a crucial intermediate in various organic syntheses. This document details three core synthetic strategies: selective mono-esterification of adipic acid, selective hydrolysis of dimethyl adipate, and a high-yield route involving an adipic anhydride (B1165640) intermediate. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.

Introduction

5-Methoxy-5-oxopentanoic acid (CAS No. 1501-27-5) is a linear C6 dicarboxylic acid monoester.[1][2] Its structure, featuring both a terminal carboxylic acid and a methyl ester, makes it a versatile bifunctional molecule for synthesizing more complex molecules, including functional polymers and pharmaceutical intermediates.[3] This guide consolidates published methodologies, offering a detailed examination of the most effective routes to its synthesis.

Table 1: Chemical and Physical Properties of 5-Methoxy-5-oxopentanoic Acid

| Property | Value | Reference(s) |

| CAS Number | 1501-27-5 | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Synonyms | Monomethyl adipate, Adipic acid monomethyl ester | [4] |

| Melting Point | 28-29 °C | |

| Boiling Point | 180 °C / 18 mmHg | |

| Purity | ≥95-97% (Commercially available) | [1] |

Core Synthetic Pathways

The synthesis of 5-methoxy-5-oxopentanoic acid is primarily challenged by the need for selective monofunctionalization of a symmetric dicarboxylic acid or its diester. Three principal strategies have proven effective:

-

Selective Mono-esterification of Adipic Acid: Direct reaction of adipic acid with methanol (B129727), where reaction conditions are controlled to favor mono-ester formation over the diester byproduct.

-

Selective Hydrolysis of Dimethyl Adipate: Partial hydrolysis of the more readily available dimethyl adipate, utilizing enzymatic or controlled chemical methods to cleave only one ester group.

-

Synthesis via Adipic Anhydride: A two-step process involving the formation of adipic anhydride, which is then ring-opened by methanol to yield the desired monoester with high selectivity.

Pathway 1: Selective Mono-esterification of Adipic Acid

This approach is the most direct but requires careful control to prevent the formation of the dimethyl adipate byproduct. The use of solid catalysts, such as bifunctional alumina (B75360), has been shown to provide excellent selectivity towards the desired monoester.[4]

Caption: Pathway 1: Selective Mono-esterification of Adipic Acid.

-

Catalyst Preparation: If required, prepare the alumina catalyst as described in the supporting information of the referenced literature. Commercial alumina can also be tested.

-

Reaction Setup: In a round-bottom flask, combine adipic acid (e.g., 5 mmol, 730 mg) with methanol (10 mL).

-

Catalysis: Add the alumina catalyst to the mixture.

-

Reaction: Stir the suspension at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours). Monitor the reaction progress using techniques like TLC or GC.

-

Work-up: After the reaction, filter off the catalyst. Remove the excess methanol under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to separate the monoester from unreacted adipic acid and the dimethyl adipate byproduct.

Pathway 2: Selective Hydrolysis of Dimethyl Adipate

This pathway begins with the readily available dimethyl adipate. The key is the selective cleavage of one of the two ester groups. Enzymatic hydrolysis using lipases has demonstrated high efficiency and selectivity, offering a green chemistry approach with mild reaction conditions.[3]

Caption: Pathway 2: Selective Hydrolysis of Dimethyl Adipate.

-

Enzyme Preparation: A purified lipase solution (e.g., Alip2-c6hp) is prepared according to specialized biochemical procedures.

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution.

-

Substrate Addition: Add dimethyl adipate (DMA) to the buffer.

-

Initiation: Introduce the lipase solution to the DMA suspension to initiate the hydrolysis reaction.

-

Monitoring and Control: Vigorously stir the mixture at room temperature. Monitor the conversion of DMA to the monoester and the formation of the adipic acid byproduct using HPLC or GC.

-

Work-up: Once optimal conversion is achieved, stop the reaction (e.g., by pH shift or solvent addition).

-

Extraction and Purification: Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase, evaporate the solvent, and purify the product as needed.

Pathway 3: Synthesis via Adipic Anhydride

This highly efficient method avoids the selectivity issues of direct esterification by first converting adipic acid into its cyclic anhydride. The subsequent ring-opening (alcoholysis) with methanol proceeds selectively at one of the carbonyl groups, yielding the monoester with high purity and yield.[5]

References

- 1. chemscene.com [chemscene.com]

- 2. 5-Methoxy-5-oxopentanoic acid | CymitQuimica [cymitquimica.com]

- 3. A new lipase (Alip2) with high potential for enzymatic hydrolysis of the diester diethyladipate to the monoester monoethyladipate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

Monomethyl Glutarate: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monomethyl glutarate (MMG), also known as 4-(methoxycarbonyl)butanoic acid, is a dicarboxylic acid monoester that has been identified as a constituent of the human urinary metabolome.[1] As a product of endogenous metabolism, its presence and concentration in urine can offer insights into various physiological and pathological states. This technical guide provides an in-depth overview of this compound, focusing on its quantitative data in human urine, detailed experimental protocols for its analysis, and its metabolic context.

Quantitative Data

The concentration of this compound in human urine has been quantified in metabolomic studies. The data presented below is derived from a comprehensive study of the human urine metabolome and is crucial for establishing baseline levels in healthy individuals.

| Metabolite | Concentration (μmol/mmol creatinine) | Age | Sex | Condition | Analytical Platform | Reference |

| This compound | 2.3 (0.6-4.4) | Adult (>18 years old) | Both | Normal | NMR | [1] |

Metabolic Pathway

The precise metabolic pathway leading to the endogenous formation of this compound in humans has not been definitively elucidated in the available literature. However, based on its chemical structure and the known metabolic pathways of related compounds, a scientifically plausible pathway can be proposed. This compound is likely formed from glutaric acid, a dicarboxylic acid that arises from the catabolism of amino acids such as lysine (B10760008) and tryptophan.[2] The esterification of one of the carboxyl groups of glutaric acid with a methyl group is the final step in its formation. The source of the methyl group is likely S-adenosylmethionine (SAM), the universal methyl donor in biological systems, or potentially from endogenous methanol (B129727) metabolism.[1]

Below is a proposed metabolic pathway for the formation of this compound.

Caption: Proposed metabolic pathway for this compound formation.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest a specific signaling role for this compound. However, its parent molecule, glutarate, has been shown to have immunomodulatory effects. Specifically, glutarate can regulate T-cell metabolism and differentiation, suggesting a potential role in immune signaling.[2] Further research is warranted to investigate whether this compound possesses similar or distinct signaling properties.

Experimental Protocols

The quantification of this compound in human urine can be achieved using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

Quantification by ¹H-NMR Spectroscopy

This protocol is based on established methods for urinary metabolomics.

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge samples at 13,000 x g for 10 minutes at 4°C to remove particulate matter.

-

To 540 µL of the urine supernatant, add 60 µL of a buffer solution (e.g., 1.5 M potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) as an internal standard).

-

Vortex the mixture and transfer to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Acquire ¹H-NMR spectra on a 600 MHz or higher field NMR spectrometer equipped with a cryoprobe.

-

Use a standard 1D NOESY presaturation pulse sequence (e.g., noesygppr1d) to suppress the water signal.

-

Typical acquisition parameters:

-

Spectral width: 12 ppm

-

Number of scans: 64-128

-

Relaxation delay: 4 s

-

Acquisition time: 2.73 s

-

Temperature: 25°C

-

3. Data Processing and Quantification:

-

Apply a line broadening of 0.3-0.5 Hz to the free induction decay (FID) prior to Fourier transformation.

-

Phase and baseline correct the resulting spectra manually.

-

Reference the chemical shifts to the TSP signal at 0.0 ppm.

-

Identify the characteristic signals of this compound (refer to spectral databases like the Human Metabolome Database for reference spectra).

-

Quantify the concentration of this compound by integrating the area of a well-resolved peak and comparing it to the integral of the TSP internal standard, accounting for the number of protons for each signal. Normalization to creatinine (B1669602) concentration is recommended to account for variations in urine dilution.

Quantification by GC-MS

This protocol involves derivatization to increase the volatility of the analyte.

1. Sample Preparation and Derivatization:

-

Thaw frozen urine samples at room temperature.

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

-

Acidify the sample to pH < 2 with HCl.

-

Extract the organic acids with 3 x 3 mL of ethyl acetate.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Analysis:

-

Analyze the derivatized sample on a GC-MS system.

-

Typical GC conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector temperature: 250°C

-

Oven temperature program: Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

-

-

Typical MS conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the TMS-derivatized this compound.

-

3. Quantification:

-

Create a calibration curve using standard solutions of this compound with the internal standard.

-

Quantify the amount of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the final concentration to the creatinine concentration of the urine sample.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of this compound in human urine.

Caption: General workflow for urinary this compound analysis.

Conclusion

This compound is a quantifiable human urinary metabolite with potential links to amino acid and fatty acid metabolism. While its precise metabolic origin and biological function, particularly in signaling, remain to be fully elucidated, the analytical methods and quantitative data presented in this guide provide a solid foundation for researchers. Further investigation into the biosynthesis and physiological role of this compound may reveal its significance as a biomarker in health and disease, offering new avenues for diagnostic and therapeutic development.

References

A Technical Guide to the Physical Properties of Methyl Hydrogen Glutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl hydrogen glutarate (CAS No. 1501-27-5), an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. This document collates available data into a structured format, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and analysis.

Core Physical and Chemical Properties

Methyl hydrogen glutarate, also known as monomethyl glutarate or 5-methoxy-5-oxopentanoic acid, is a monoester of glutaric acid. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| Appearance | Colorless liquid or white to almost white crystalline powder. | [2][3] |

| Density | 1.169 g/cm³ at 20-25°C | [1][2][3] |

| Boiling Point | 150-152 °C at 10-12 mmHg | [1][2][4][5] |

| Melting Point | Data not consistently available; some sources indicate no data available. | [2][3] |

| Flash Point | > 110 °C (> 230 °F) | [1][2] |

| Solubility in Water | Slightly soluble. | [3][4] |

| Refractive Index (n20/D) | 1.4380 | [1][3] |

| pKa (Predicted) | 4.62 ± 0.10 | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of methyl hydrogen glutarate are outlined below. These are standard procedures applicable to organic compounds.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure.

Apparatus:

-

Thiele tube or similar heating block

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of methyl hydrogen glutarate is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the sample's vapor will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.[6][7]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.

Apparatus:

-

Pycnometer (calibrated)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is dried on the outside and weighed again (m₂). The density of water (ρ_water) at this temperature is known.

-

The pycnometer is emptied, dried, and then filled with methyl hydrogen glutarate.

-

The filled pycnometer is brought to the same constant temperature as the water, the volume is adjusted, and it is weighed (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Solubility

The solubility of methyl hydrogen glutarate in water can be determined by preparing a saturated solution and measuring its concentration.

Apparatus:

-

Scintillation vials or flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

An excess amount of methyl hydrogen glutarate is added to a known volume of deionized water in a series of vials.

-

The vials are sealed and placed in a constant temperature shaker bath to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, the samples are centrifuged to separate the undissolved ester.

-

A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of methyl hydrogen glutarate in the diluted sample is determined using a calibrated HPLC or GC method.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the study of methyl hydrogen glutarate.

Caption: Synthesis workflow for methyl hydrogen glutarate.

References

- 1. infinitalab.com [infinitalab.com]

- 2. store.astm.org [store.astm.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. Video: Boiling Points - Concept [jove.com]

Monomethyl Glutarate and Its Putative Role in Fatty Acid Metabolism: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl glutarate, the monomethyl ester of glutaric acid, is recognized as a human urinary metabolite.[1][2] While its direct, functional role in the intricate pathways of fatty acid metabolism is not extensively documented in current scientific literature, its chemical nature as a dicarboxylic acid monoester positions it at the intersection of several key metabolic processes. This technical guide provides an in-depth exploration of the metabolic context in which this compound exists, with a particular focus on the well-established roles of related dicarboxylic acids and the regulation of fatty acid oxidation. We will delve into the established pathways of fatty acid metabolism, the significance of dicarboxylic acid metabolism, and the potential, though speculative, interactions of molecules like this compound. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and to highlight areas for future investigation. We will also present relevant quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of these metabolic networks.

Introduction to this compound

This compound is a dicarboxylic acid monoester derived from glutaric acid.[1] It has been identified as a human urinary metabolite, suggesting its involvement in endogenous metabolic pathways.[1][2] While primarily utilized as a reagent in organic synthesis, its presence in biological systems warrants an investigation into its potential metabolic significance.[3]

The Landscape of Fatty Acid Metabolism

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, involving a series of catabolic and anabolic reactions. The catabolic process, known as β-oxidation, occurs within the mitochondria and peroxisomes, breaking down fatty acids to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. The anabolic process, fatty acid synthesis, occurs in the cytoplasm and utilizes acetyl-CoA as a building block.

Carnitine Palmitoyltransferase 1 (CPT1): The Gatekeeper of Fatty Acid Oxidation

The rate-limiting step in the mitochondrial β-oxidation of long-chain fatty acids is their transport across the inner mitochondrial membrane, a process governed by the carnitine shuttle. Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix.[4] CPT1 exists in three isoforms: CPT1A (liver), CPT1B (muscle), and CPT1C (brain).[5]

The activity of CPT1 is a critical regulatory point in fatty acid oxidation and is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[6] This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously. The sensitivity of CPT1 to malonyl-CoA can be modulated by various physiological conditions.[7][8][9]

Peroxisomal β-Oxidation

While mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids, very-long-chain fatty acids and dicarboxylic acids are initially chain-shortened via β-oxidation in peroxisomes.[10] This pathway involves a distinct set of enzymes from its mitochondrial counterpart.[10]

Dicarboxylic Acids in Metabolism

Dicarboxylic acids are typically formed through the ω-oxidation of fatty acids, a process that occurs in the endoplasmic reticulum. Once formed, these dicarboxylic acids undergo further oxidation in peroxisomes.[10] In certain metabolic disorders, such as those affecting mitochondrial fatty acid oxidation, there is an increased production and urinary excretion of dicarboxylic acids.[11]

Glutaric Aciduria Type I: A Case Study in Dicarboxylic Acid Metabolism Disruption

Glutaric aciduria type I (GA-1) is an autosomal recessive disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase.[12] This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in tissues and physiological fluids.[12][13] The accumulation of these dicarboxylic acids is neurotoxic and can lead to severe neurological damage.[12] Treatment for GA-1 involves a diet restricted in the precursor amino acids lysine (B10760008) and tryptophan, along with carnitine supplementation to facilitate the excretion of glutaric acid as glutarylcarnitine.[12][14]

Quantitative Data on Fatty Acid Metabolism Regulation

The following table summarizes key quantitative data related to the regulation of fatty acid oxidation, providing a comparative overview for researchers.

| Parameter | Condition | Organism/Cell Type | Fold Change/Value | Reference |

| CPT1 Activity | Ad-LCPTI M593S infection | INS(832/13) cells | 6-fold increase | [15] |

| Glucose-Stimulated Insulin (B600854) Secretion | Ad-LCPTI M593S infection | INS(832/13) cells | 60% suppression | [15] |

| Glucose-Stimulated Insulin Secretion | LCPTI M593S overexpression | Isolated rat islets | 40% decrease | [15] |

| Glucagon Secretion | Etomoxir (100 µM) treatment at low glucose | Mouse islets | ~40% reduction | [16] |

| Cytoplasmic ATP/ADP Ratio | Etomoxir (100 µM) treatment at low glucose | Mouse islets | Decreased | [16] |

| Glucagon Secretion | Etomoxir treatment at 1 mM glucose | αTC1-6 cells | ~40% reduction | [16] |

| β-oxidation | Etomoxir treatment at 1 mM glucose | αTC1-6 cells | ~40% reduction | [16] |

Experimental Protocols

Measurement of Fatty Acid Oxidation

This protocol is adapted from studies measuring the rate of fatty acid oxidation in cultured cells.[17]

Materials:

-

Assay Buffer: 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 11 mM glucose.

-

Substrate Solution: Assay buffer containing 2.5 mM palmitate (with 10 µCi [1-14C]palmitate) bound to albumin and 0.8 mM L-carnitine.

-

Stopping Solution: 7% perchloric acid.

-

CO2 Trapping Solution: Benzethonium (B1203444) hydrochloride.

-

Cultured cells (e.g., 3T3-L1 adipocytes).

Procedure:

-

Culture cells to the desired confluency in appropriate flasks.

-

Pre-incubate the cells for 30 minutes with 1.5 ml of assay buffer.

-

Remove the pre-incubation buffer and add 200 µl of the substrate solution to the cells.

-

Place a center well containing 400 µl of benzethonium hydrochloride in the flask to collect released 14CO2.

-

Incubate the flasks at 37°C for 2 hours.

-

Stop the reaction by adding 500 µl of 7% perchloric acid to the cells.

-

Continue to incubate the flasks for an additional 2 hours at 37°C to ensure all 14CO2 is trapped.

-

Remove the benzethonium hydrochloride from the center well and quantify the trapped 14C using liquid scintillation counting.

-

Prepare blanks by adding the stopping solution before the addition of the substrate solution.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below is a general method based on the reaction of glutaric anhydride (B1165640) with sodium methoxide (B1231860) at low temperatures to minimize the formation of the dimethyl ester byproduct.[18]

Materials:

-

Glutaric anhydride

-

Sodium methoxide

-

Anhydrous dichloromethane (B109758)

-

Aqueous hydrochloric acid (e.g., 5-10%)

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a suspension of sodium methoxide in anhydrous dichloromethane and cool the mixture to between 0°C and -20°C with stirring.

-

In a separate flask, dissolve glutaric anhydride in anhydrous dichloromethane and cool to the same temperature range.

-

Slowly add the glutaric anhydride solution dropwise to the sodium methoxide suspension over a period of 0.5 to 1.0 hours.

-

After the addition is complete, allow the reaction to proceed at the same temperature for a further 0.5 to 2.0 hours.

-

Adjust the pH of the reaction mixture to 2.0-2.5 by the dropwise addition of aqueous hydrochloric acid.

-

Allow the layers to separate in a separatory funnel.

-

Extract the aqueous layer 2-3 times with dichloromethane.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the this compound product.

Signaling Pathways and Experimental Workflows

Mitochondrial Long-Chain Fatty Acid β-Oxidation Pathway

The following diagram illustrates the key steps in the mitochondrial β-oxidation of long-chain fatty acids, highlighting the regulatory role of CPT1.

Caption: Mitochondrial long-chain fatty acid β-oxidation pathway.

Workflow for Investigating the Metabolic Effects of a Novel Compound

This diagram outlines a general experimental workflow for assessing the impact of a compound, such as this compound, on cellular metabolism.

Caption: Experimental workflow for metabolic compound investigation.

Future Directions and Conclusion

The direct role of this compound in fatty acid metabolism remains an open area of investigation. Its structural similarity to glutaric acid, a key metabolite in a significant inborn error of metabolism, suggests that it could have unappreciated biological activities. Future research should focus on determining if this compound can modulate the activity of key metabolic enzymes, such as CPT1 or those involved in peroxisomal β-oxidation. Furthermore, comprehensive metabolomic studies following the administration of labeled this compound could elucidate its metabolic fate and its impact on interconnected pathways.

References

- 1. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]

- 4. Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CPT1A-mediated fatty acid oxidation sensitizes nasopharyngeal carcinoma to radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The brain-specific carnitine palmitoyltransferase-1c regulates energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hysteretic behaviour of carnitine palmitoyltransferase. The effect of preincubation with malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased sensitivity of carnitine palmitoyltransferase I activity to malonyl-CoA inhibition after preincubation of intact rat liver mitochondria with micromolar concentrations of malonyl-CoA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reversible sensitization and desensitization of carnitine palmitoyltransferase I to inhibition by malonyl-CoA in isolated rat liver mitochondria. Significance for the mechanism of malonyl-CoA-induced sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel metabolic and molecular findings in hepatic carnitine palmitoyltransferase I deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Treatable Neurometabolic Disorder: Glutaric Aciduria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuropathological, biochemical and molecular findings in a glutaric acidemia type 1 cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recommendations for diagnosing and managing individuals with glutaric aciduria type 1: Third revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alteration of the malonyl-CoA/carnitine palmitoyltransferase I interaction in the beta-cell impairs glucose-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CPT1a-Dependent Long-Chain Fatty Acid Oxidation Contributes to Maintaining Glucagon Secretion from Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]

The Elusive Natural Presence of 4-Methoxycarbonylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycarbonylbutanoic acid, also known as monomethyl adipate (B1204190), is a dicarboxylic acid monoester. Despite the widespread natural occurrence of its parent compound, adipic acid, in microorganisms and as a metabolic byproduct, direct evidence for the endogenous natural occurrence of 4-Methoxycarbonylbutanoic acid in plants, animals, or microorganisms remains elusive. The Human Metabolome Database (HMDB) currently classifies monomethyl adipate as an exogenous compound, indicating its origin is external to the organism[1]. This technical guide provides a comprehensive overview of the current scientific understanding surrounding this molecule, focusing on the well-established biosynthesis of its precursor, adipic acid, potential enzymatic routes for its formation, and detailed analytical methodologies for its detection and quantification.

Metabolic Context: The Biosynthesis of Adipic Acid

The metabolic precursor to 4-methoxycarbonylbutanoic acid is adipic acid. While adipic acid itself is rarely found in nature, significant research has focused on its microbial biosynthesis due to its industrial importance as a precursor for nylon production[2][3]. Several artificial pathways have been engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce adipic acid from renewable feedstocks[3][4]. One of the prominent pathways is the reverse adipate degradation pathway[4].

Potential Formation via Enzymatic Esterification

While not definitively documented as a widespread natural process for this specific molecule, the enzymatic esterification of dicarboxylic acids is a known biochemical reaction. Lipases, a class of enzymes that catalyze the hydrolysis of fats, can also catalyze esterification reactions under certain conditions[5]. It is conceivable that adipic acid could be enzymatically methylated to 4-methoxycarbonylbutanoic acid in a biological system. Lipases from organisms such as Candida antarctica have been shown to be effective in the synthesis of adipic esters[5]. This presents a potential, though unconfirmed, natural biosynthetic route or a viable strategy for biocatalytic production.

Analytical Methodologies

The detection and quantification of dicarboxylic acid monoesters like 4-methoxycarbonylbutanoic acid in complex biological matrices typically require sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Derivatization

A common and often necessary step in the analysis of organic acids is derivatization to increase their volatility and improve their chromatographic properties. For GC-MS analysis, this typically involves esterification.

Protocol for Methyl Ester Derivatization:

-

Sample Extraction: A dried biological sample (e.g., plant tissue, microbial cell pellet) is extracted with a solvent mixture. A common method involves simultaneous extraction and esterification using 10% sulfuric acid in absolute methanol[6].

-

Reaction: The sample is incubated in the acidic methanol (B129727) solution. An overnight reaction at room temperature is often sufficient for quantitative conversion of carboxylic acids to their methyl esters[6].

-

Extraction of Esters: The resulting methyl esters are then extracted from the aqueous methanolic phase into an organic solvent such as chloroform (B151607) or hexane[6].

-

Concentration: The organic extract is concentrated under a stream of nitrogen before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl/95% dimethylpolysiloxane).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 300°C, held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Quantitative Data on Adipic Acid Biosynthesis

While quantitative data for the natural occurrence of 4-methoxycarbonylbutanoic acid is unavailable, the following table summarizes the production titers of its precursor, adipic acid, achieved through metabolic engineering in various microorganisms. This provides a valuable benchmark for researchers interested in the biocatalytic production of adipic acid and its derivatives.

| Microorganism | Feedstock | Titer (g/L) | Reference |

| Saccharomyces cerevisiae | Glucose | 10.09 mg/L | [4] |

| Escherichia coli | Glucose | Not specified | [4] |

| Pseudomonas putida | Adipate | (Growth substrate) | [7] |

| Thermobifida fusca | (Pathway source) | Not applicable | [4] |

Table 1: Examples of Adipic Acid Production in Engineered Microorganisms. Note: The data presented is for the precursor compound, adipic acid, and not 4-methoxycarbonylbutanoic acid.

Conclusion and Future Outlook

The natural occurrence of 4-methoxycarbonylbutanoic acid remains an open question in the field of metabolomics. The current evidence, or lack thereof, suggests that if it is present endogenously, it is likely at very low concentrations or in specific, unexamined organisms or conditions. The robust biosynthesis of its precursor, adipic acid, in engineered microbes and the potential for enzymatic esterification provide avenues for its biotechnological production.

Future research should focus on targeted metabolomic studies of a wide range of organisms, particularly those known to produce a diverse array of secondary metabolites. The development of highly sensitive and specific analytical methods will be crucial in the potential discovery of 4-methoxycarbonylbutanoic acid as a novel natural product. Such a discovery could open new avenues for its application in drug development and as a platform chemical.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Adipic Acid | Rupa Health [rupahealth.com]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of adipic acid in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. coresta.org [coresta.org]

- 7. Engineering adipic acid metabolism in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Monomethyl Glutarate: A Technical Guide

Introduction

Monomethyl glutarate (5-methoxy-5-oxopentanoic acid) is a dicarboxylic acid monoester with relevance in various chemical and biological studies.[1] As a human urinary metabolite, its characterization is significant in metabolomics.[1] This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The presented data is crucial for the structural elucidation and analytical quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for its characterization.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in its structure. The chemical shifts are influenced by the electronic environment of each proton.

| Assignment | Chemical Shift (δ) in ppm | Solvent | Frequency |

| -COOH | ~11.68 | CDCl₃ | 90 MHz |

| -OCH₃ | 3.69 | Water | 600 MHz |

| -OCH₃ | 3.687 | CDCl₃ | 90 MHz |

| -CH₂-C(=O)O | 2.43 | CDCl₃ | 90 MHz |

| -CH₂-C(=O)OH | 2.40 | Water | 600 MHz |

| -CH₂-CH₂-CH₂- | 1.98 | CDCl₃ | 90 MHz |

| -CH₂-CH₂-CH₂- | 1.82 - 1.85 | Water | 600 MHz |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in ppm | Solvent |

| -C=O (acid) | 179.4 | CDCl₃ |

| -C=O (ester) | 173.8 | CDCl₃ |

| -OCH₃ | 51.7 | CDCl₃ |

| -CH₂-C(=O)O | 33.1 | CDCl₃ |

| -CH₂-C(=O)OH | 33.0 | CDCl₃ |

| -CH₂-CH₂-CH₂- | 20.2 | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 2950-3300 | O-H stretch (broad, carboxylic acid) | Film |

| 1735 | C=O stretch (ester) | Film |

| 1710 | C=O stretch (carboxylic acid) | Film |

| 1200-1300 | C-O stretch (ester and acid) | Film |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity (%) | Assignment |

| 146 | - | Molecular Ion [M]⁺ |

| 115 | 67.7 | [M - OCH₃]⁺ |

| 114 | 41.0 | [M - CH₃OH]⁺ |

| 101 | 10.7 | [M - COOH]⁺ |

| 87 | 82.6 | [M - COOCH₃]⁺ |

| 59 | 55.6 | [COOCH₃]⁺ |

| 43 | 100.0 | [C₃H₇]⁺ or [CH₃CO]⁺ Fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 90 MHz or 600 MHz. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and for ¹³C NMR, from 0 to 200 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared Spectroscopy

For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol. A small volume (typically 1 µL) of the solution is injected into the GC-MS system. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a range of m/z values (e.g., 40-200 amu) to produce the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

Caption: Fragmentation of this compound in MS.

References

Monomethyl Glutarate (CAS 1501-27-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Monomethyl glutarate, with the CAS number 1501-27-5, is a dicarboxylic acid monoester.[1] It serves as a significant intermediate and building block in a variety of chemical syntheses.[][3] This document provides an in-depth overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance to the fields of organic synthesis, pharmaceuticals, and agrochemicals.[4] It is also identified as a human urinary metabolite and a metabolite of dibasic esters.[5][6]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][][3] It is slightly soluble in water.[1][7]

| Property | Value | Source(s) |

| CAS Number | 1501-27-5 | [8] |

| Molecular Formula | C6H10O4 | [8] |

| Molecular Weight | 146.14 g/mol | [8] |

| Density | 1.169 g/mL at 25 °C | [1] |

| Boiling Point | 150-151 °C at 10 mmHg | [1] |

| Refractive Index | n20/D 1.438 | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| pKa | 4.62 ± 0.10 (Predicted) | [7] |

| EINECS Number | 216-116-1 | [8] |

| Beilstein Number | 1762381 | |

| MDL Number | MFCD00004409 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectral Data (89.56 MHz, CDCl₃) [9]

| Assignment | Chemical Shift (ppm) |

| A | 11.68 |

| B | 3.687 |

| C | 2.43 |

| D | 1.98 |

¹³C NMR Spectral Data The PubChem database indicates the availability of ¹³C NMR spectra for this compound.[10]

Mass Spectrometry Data The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[10] Key fragments are observed at various m/z ratios.[9] Tandem Mass Spectrometry data is also available.[11]

Infrared (IR) Spectroscopy The IR spectrum of this compound exhibits characteristic absorptions for its functional groups. The spectrum will show a very broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a sharp C=O stretch from the ester (around 1740 cm⁻¹), another C=O stretch from the carboxylic acid (around 1710 cm⁻¹), and C-O stretches (around 1320-1210 cm⁻¹).[10][12]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving glutaric anhydride (B1165640) or dimethyl glutarate as starting materials.

Method 1: From Dimethyl Glutarate (Saponification) [1]

This method involves the partial hydrolysis of dimethyl glutarate.

-

Reagents:

-

Dimethyl glutarate (13.15 g, 90 mmol)

-

Potassium hydroxide (B78521) (KOH, 5.87 g, 104.65 mmol)

-

Methanol (B129727) (150 mL)

-

Ether (Et₂O)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated brine

-

-

Procedure:

-

A methanol solution of potassium hydroxide is added to dimethyl glutarate.

-

The reaction mixture is stirred for 4 hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is extracted with ether (100 mL) and water (200 mL).

-

The aqueous layer is separated and acidified to pH 3 with concentrated HCl.

-

The acidified aqueous layer is extracted with ether (3 x 100 mL).

-

The combined organic phases are washed with saturated brine (3 x 100 mL) and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the product is purified by silica (B1680970) gel column chromatography to yield this compound as a colorless oil (5.79 g, 44% yield).[1]

-

Method 2: From Glutaric Anhydride (Low-Temperature Reaction) [13]

This method is designed to avoid the formation of the diester byproduct, leading to high purity and yield.

-

Reagents:

-

Sodium methoxide (B1231860) (1 part by weight)

-

Anhydrous dichloromethane (B109758)

-

Glutaric anhydride (1.0-2.0 parts by weight)

-

5-10% aqueous hydrochloric acid

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Sodium methoxide is suspended in anhydrous dichloromethane and cooled to between 0°C and -20°C.

-

Glutaric anhydride is dissolved in anhydrous dichloromethane and cooled to the same temperature range.

-

The glutaric anhydride solution is added dropwise to the sodium methoxide suspension over 0.5-1.0 hours.

-

The reaction is kept at that temperature for an additional 0.5-2.0 hours.

-

The pH is adjusted to 2.0-2.5 with 5-10% aqueous hydrochloric acid.

-

The layers are separated, and the aqueous layer is extracted 2-3 times with dichloromethane.

-

The combined organic layers are dried over magnesium sulfate, and the solvent is removed to yield the product.

-

A specific example yielded 25.1 g of this compound with 99.8% purity (97.8% yield).[13]

-

Method 3: From Glutaric Anhydride (Reflux with Methanol) [13]

A more traditional method involves refluxing glutaric anhydride with methanol.

-

Reagents:

-

Glutaric anhydride

-

Methanol

-

-

Procedure:

-

Glutaric anhydride and methanol are refluxed together.

-

This method is reported to have a yield of around 70% and can lead to the formation of dimethyl glutarate as a byproduct.[13]

-

Visualizations

Caption: Low-temperature synthesis of this compound.

Caption: Relationships of this compound.

Caption: General research workflow using this compound.

Applications in Research and Drug Development

This compound is a versatile chemical intermediate with several key applications:

-

Organic Synthesis: It is a fundamental raw material and intermediate used in the synthesis of various organic compounds.[1][4]

-

Pharmaceuticals: It serves as a building block in the production of pharmaceuticals.[3][4] Its bifunctional nature (containing both a carboxylic acid and a methyl ester) allows it to be used as a linker or spacer in the design of more complex molecules.

-

Agrochemicals: The compound is a component in the formulation of agrochemicals like pesticides.[4]

-

Polymers: It can be used as a monomer for the synthesis of polymers, such as polyacrylic acid and its copolymers.[14]

-

Dyestuff Industry: It is also utilized as a raw material in the production of dyes and pigments.[4]

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

GHS Hazard Statements: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[10] It may also cause respiratory irritation (H335).[10][15]

-

Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a dust mask (type N95, US).

-

Storage: It should be stored sealed in a dry place at room temperature.[7] It is classified as a combustible liquid (Storage Class Code 10).

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases, consulting a physician is advised.[15]

References

- 1. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. mono-Methyl glutarate | 1501-27-5 | MOLNOVA [molnova.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1501-27-5 CAS MSDS (MONO-METHYL GLUTARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. MONO-METHYL GLUTARATE(1501-27-5) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]